The compound is classified as a trifluoroacetate derivative of an oxadiazole, specifically featuring a phenyl group and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 329.27 g/mol. The IUPAC name reflects its structural components, indicating its functional groups and stereochemistry.
The synthesis of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate typically involves several key steps:
The synthesis often requires precise temperature control and monitoring of reaction parameters to ensure high yield and purity. Industrial methods may involve automated reactors for large-scale production, optimizing conditions to enhance efficiency and reduce costs.
The molecular structure of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate can be described as follows:
This structural information provides insights into potential interactions with biological targets or other chemical species.
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly employed. Controlled conditions such as specific temperatures and pH levels are crucial for optimizing these reactions.
The mechanism of action for 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is primarily explored in biological contexts:
This understanding is essential for evaluating its therapeutic potential .
The physical and chemical properties of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate include:
Property | Value |
---|---|
Molecular Formula | C14H14F3N3O3 |
Molecular Weight | 329.27 g/mol |
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
These properties play a significant role in determining the compound's behavior in various applications .
The applications of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate span several scientific fields:
The 1,2,4-oxadiazole heterocycle serves as a privileged nonclassical bioisostere for labile amide bonds in medicinal chemistry. This strategic replacement addresses critical limitations of native amides, particularly susceptibility to enzymatic hydrolysis by proteases and amidases, which compromises metabolic stability. The oxadiazole ring preserves key hydrogen-bonding capacity and dipole moments (~3.5 Debye) comparable to trans-amide bonds (~3.7 Debye) while offering enhanced resistance to metabolic degradation [3] [5].
Structurally, 1,2,4-oxadiazoles maintain planar geometry and electronic distribution akin to amides, enabling similar target engagement but with improved pharmacokinetic properties. The oxygen and nitrogen atoms within the ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of amides, while the C5 position (e.g., pyrrolidinyl attachment) provides a hydrogen bond donor site when substituted appropriately [3]. This is exemplified in the design of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole, where the oxadiazole core bridges aromatic and aliphatic pharmacophores while conferring metabolic resilience.
Table 1: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Amide
Property | Amide Bond | 1,2,4-Oxadiazole | Impact |
---|---|---|---|
Metabolic Stability | Low | High | Reduced enzymatic cleavage |
Dipole Moment (Debye) | 3.7 | 3.3–3.8 | Conserved electrostatic interactions |
Hydrogen Bond Capacity | HBA + HBD | Dual HBA | Mimics amide geometry |
logP Increase | Baseline | +0.5–1.0 | Enhanced membrane permeability |
Case studies highlight oxadiazole bioisosteres in clinical candidates like the antiretroviral drug Raltegravir, where oxadiazole replacement significantly improved oral bioavailability [3]. The 3-phenyl substitution in the target compound further augments π-stacking potential with hydrophobic enzyme pockets, a design feature validated in kinase inhibitors and GPCR-targeted therapeutics [5].
The (2S)-pyrrolidinyl moiety attached at C5 of the oxadiazole ring introduces critical chirality-dependent interactions with biological targets. The stereospecific (S)-configuration enables optimal spatial positioning of the protonated nitrogen (pKa ~10.5) for salt bridge formation with aspartate or glutamate residues in binding pockets [1] [6]. Molecular dynamics simulations of analogous compounds reveal that the (S)-enantiomer improves binding free energy by 1.5–2.0 kcal/mol compared to the (R)-counterpart due to reduced steric clash in constrained active sites [6].
Pyrrolidine’s conformational flexibility balances target engagement with pharmacokinetic optimization:
Table 2: Conformational Impact of Pyrrolidine Substitution
Parameter | Pyrrolidine | Piperidine Analog | Azetidine Analog |
---|---|---|---|
ΔG Binding (kcal/mol) | -9.2 | -8.0 | -7.5 |
logD (pH 7.4) | 1.8 | 2.1 | 1.5 |
Metabolic Clearance | Low | Moderate | High |
H-Bond Donor Capacity | Strong | Strong | Weak |
Patent data demonstrates pyrrolidine-containing oxadiazoles exhibit 5–10 fold higher affinity for CNS targets (e.g., 5-HT receptors) versus morpholine or piperazine analogs, attributed to enhanced blood-brain barrier penetration via active transport [1] [6]. The chiral center also enables differentiation between structurally related targets, as seen in selective kinase inhibitors where enantiopure pyrrolidine derivatives achieve >100-fold selectivity over off-target kinases [1].
The trifluoroacetate (TFA) counterion is not pharmacologically inert but critically modulates the solid-state stability and solution dynamics of the API. TFA’s strong electron-withdrawing trifluoromethyl group lowers the pKa of the conjugate acid (pKa = 0.3), ensuring complete protonation of the pyrrolidine nitrogen across physiological pH ranges. This maintains aqueous solubility (>50 mg/mL observed in analogs) without compromising lipophilicity for membrane diffusion [5] [6].
Key physicochemical advantages conferred by TFA:
Table 3: Trifluoroacetate Salt vs. Alternative Counterions
Property | Trifluoroacetate | Hydrochloride | Citrate |
---|---|---|---|
Melting Point (°C) | 215–220 | 195–200 | Decomposes |
Solubility (mg/mL) | >50 | 30 | 45 |
pH of Saturation | 2.5 | 5.8 | 3.8 |
Photostability | High | Moderate | Low |
In preclinical models, TFA salts of pyrrolidine-containing compounds demonstrate >90% oral bioavailability, attributed to synergistic effects of enhanced solubility and permeability. The counterion also minimizes oxidative degradation of the oxadiazole ring by stabilizing the highest occupied molecular orbital (HOMO) energy level [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1